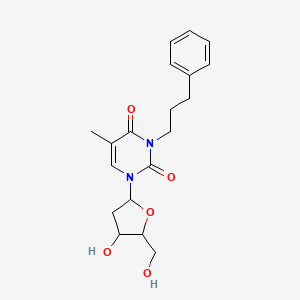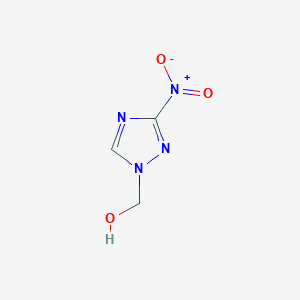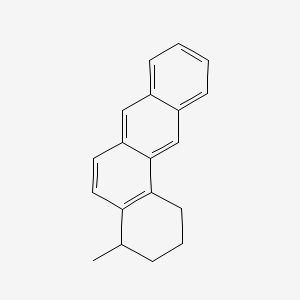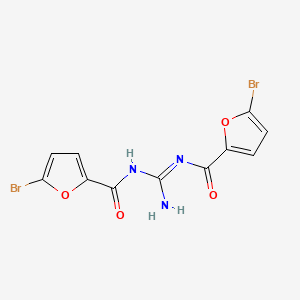![molecular formula C23H22N4O5S B14153898 N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide CAS No. 59748-60-6](/img/structure/B14153898.png)
N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide typically involves multiple steps The process begins with the nitration of 3,4-dimethylacridine to introduce the nitro group at the 6-positionThe methoxyphenyl group is then attached via a coupling reaction, and finally, the methanesulfonamide group is introduced through sulfonation .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the acridine core, which can be achieved using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential as an antibacterial and antiviral agent.
Industry: It is used in the development of dyes and pigments due to its photochemical properties.
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide include other acridine derivatives such as acriflavine and proflavine. These compounds share the acridine core structure but differ in their substituents, which can significantly impact their biological activity and applications . For example, acriflavine is known for its antibacterial properties, while proflavine is used as a disinfectant
Properties
CAS No. |
59748-60-6 |
|---|---|
Molecular Formula |
C23H22N4O5S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C23H22N4O5S/c1-13-5-8-18-22(14(13)2)25-20-12-16(27(28)29)7-9-17(20)23(18)24-19-10-6-15(11-21(19)32-3)26-33(4,30)31/h5-12,26H,1-4H3,(H,24,25) |
InChI Key |
OZVMFMRJWGEXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)



![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)


![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)

